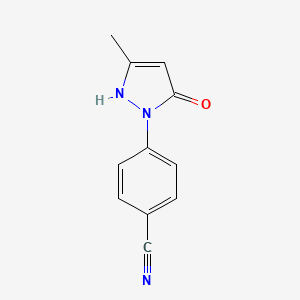

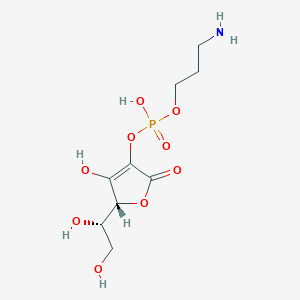

![molecular formula C6H10ClN3S B1505776 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride CAS No. 1186663-35-3](/img/structure/B1505776.png)

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride

Overview

Description

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It appears as a light orange to yellow to green powder or crystal . This compound is used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of “this compound” can be achieved by hydrolyzing a compound represented by a specific formula . The process involves the use of ethanol and 4N aqueous lithium hydroxide .Molecular Structure Analysis

The molecular weight of “this compound” is 234.70 . The structure has been confirmed by NMR .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . The compound is hygroscopic and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of epilepsy. Studies have shown that this compound hydrochloride can reduce seizure activity in animal models of epilepsy, and it has been suggested that it may have a role in the treatment of refractory epilepsy in humans. In addition to its anti-epileptic properties, this compound hydrochloride has also been investigated for its potential use in the treatment of anxiety and insomnia. Studies have shown that this compound hydrochloride can induce sedation and reduce anxiety-like behaviors in animal models.

Mechanism of Action

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride activates the GABA receptor, which is a key neurotransmitter receptor in the brain. Activation of the GABA receptor leads to an increase in chloride ion influx into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism of action is similar to other GABA receptor agonists such as benzodiazepines and barbiturates.

Biochemical and Physiological Effects:

In addition to its effects on neuronal excitability, this compound hydrochloride has been shown to have other biochemical and physiological effects. Studies have shown that this compound hydrochloride can increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects. This compound hydrochloride has also been shown to have anti-inflammatory effects, which may have implications for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and work with. It has also been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in laboratory experiments. This compound hydrochloride has a relatively short half-life, which can make it difficult to achieve consistent and reproducible effects. It also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are several potential future directions for research on 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride. One area of interest is in the development of more potent and selective GABA receptor agonists. Another area of interest is in the use of this compound hydrochloride in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of this compound hydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, this compound hydrochloride is a promising compound with potential therapeutic applications in a variety of neurological and psychiatric disorders.

Safety and Hazards

Properties

IUPAC Name |

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXFWRSXDRUNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712321 | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-35-3 | |

| Record name | Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

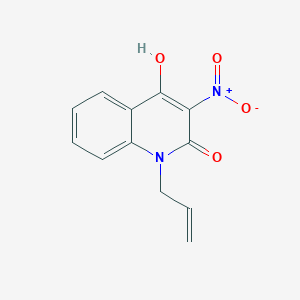

![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)

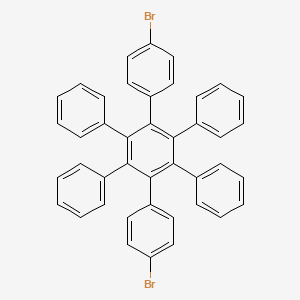

![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)

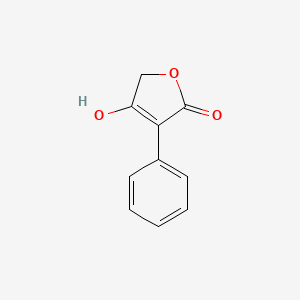

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

![ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate](/img/structure/B1505724.png)

![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)